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Compound of Interest

Compound Name: 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Cat. No.: B13928304

Get Quote

Introduction & Mechanistic Rationale
The widespread use of traditional azole antifungals (e.g., fluconazole, voriconazole) has precipitated a global rise in drug-resistant fungal pathogens, 

To overcome this, novel alkylated piperazines and piperazine-azole hybrids have emerged as highly potent lead compounds in drug development[1].

The structural incorporation of the piperazine ring provides a distinct pharmacological advantage. Mechanistically, these novel derivatives often exhib

biosynthetic pathway by potently inhibiting the 14α-demethylase enzyme (ERG11), leading to toxic sterol accumulation and membrane destabilization

simultaneously disrupt the Ras/cAMP/PKA signaling pathway by downregulating TPK2, which effectively suppresses hyphal formation and virulence i
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Dual-action mechanism of piperazine-azole hybrids targeting ergosterol and PKA pathways.

Methodological Causality & Experimental Design
When evaluating novel piperazine derivatives, researchers must rely on standardized, reproducible methodologies. The Clinical and Laboratory Stand

method for broth dilution antifungal susceptibility testing of yeasts[3]. Alternatively, the European Committee on Antimicrobial Susceptibility Testing (EU

different inoculum sizes and reading parameters, but serve the same fundamental purpose of establishing clinical breakpoints[4][5].

Causality in Assay Design:

Media Selection (RPMI 1640): Complex media like Sabouraud Dextrose Broth contain antagonistic components that bind to antifungals, artificially i

lacks these antagonists, ensuring the piperazine derivative interacts solely with the fungal cells[5].
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Buffer Selection (MOPS at pH 7.0): Piperazine rings contain basic nitrogen atoms whose protonation state is highly pH-dependent. MOPS buffer m

degradation or ionization shifts that would alter the drug's lipophilicity and cellular uptake.

Endpoint Determination (50% vs. 100% Inhibition): Because compounds targeting ergosterol biosynthesis often exhibit "trailing growth" (a phenome

MIC for piperazine-azoles is strictly read at the concentration producing a ≥50% reduction in growth compared to the control, rather than 100% opti

Standardized Protocols: A Self-Validating System
Protocol A: Broth Microdilution Assay (MIC Determination)
This protocol establishes the primary antifungal efficacy of the synthesized piperazine derivative following CLSI M27 guidelines[3].
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(24h Culture)

Inoculum Standardization
(0.5 McFarland)

96-Well Plate Inoculation
(1-5 x 10^3 CFU/mL)

Piperazine Serial Dilution
(RPMI 1640 + MOPS)

Incubation
(35°C, 24-48h)

Click to download full resolution via product page

Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Step-by-Step Methodology:

Compound Preparation: Dissolve the novel piperazine derivative in 100% DMSO to create a 3,200 µg/mL stock solution. Validation Step: Ensure th

prevent solvent-induced fungal toxicity.

Serial Dilution: Perform 2-fold serial dilutions of the drug in RPMI 1640 medium (buffered with 0.165 M MOPS) across a 96-well, flat-bottom microti

0.015 to 16 µg/mL.

Inoculum Standardization: Suspend 5 distinct colonies of a 24-hour Candida culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standar

(absorbance of 0.08–0.1 at 530 nm).

Inoculation: Dilute the suspension 1:1000 in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL. Add 100 µL of this inoculu

System Validation Controls:

Growth Control Well: 100 µL RPMI + 100 µL inoculum (Confirms isolate viability).

Sterility Control Well: 200 µL RPMI only (Validates aseptic technique).

Quality Control (QC) Strain: Run parallel testing using Candida parapsilosis ATCC 22019 to ensure the reference drug (e.g., fluconazole) falls wi

Incubation & Reading: Incubate plates at 35°C for 24–48 hours. Read the MIC visually or via spectrophotometer (OD 530 nm) as the lowest concen

inhibition) relative to the growth control.

Protocol B: Time-Kill Kinetics Assay
While MIC establishes potency, time-kill assays determine if the piperazine derivative is fungistatic (inhibits growth) or fungicidal (kills the pathogen)[1

Step-by-Step Methodology:

Prepare a starting inoculum of 1×105 CFU/mL in RPMI 1640.

Expose the fungal suspension to the piperazine derivative at concentrations of 0.5×, 1×, 2×, and 4× the established MIC.

Incubate at 35°C with continuous agitation (150 rpm) to ensure uniform drug exposure.
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At predetermined time intervals (0, 2, 4, 8, 12, 24, and 48 hours), remove 100 µL aliquots.

Serially dilute the aliquots in sterile saline and plate onto Sabouraud Dextrose Agar (SDA).

Incubate SDA plates for 48 hours and count the colonies to calculate CFU/mL.

Interpretation: A compound is deemed fungicidal if it achieves a ≥3 -log10 (99.9%) reduction in CFU/mL from the starting inoculum. If the reduction 

Protocol C: Ergosterol Quantitation Assay (Mechanism Validation)
To prove the piperazine derivative acts via the ergosterol biosynthesis pathway[2], total cellular ergosterol must be extracted and quantified.

Step-by-Step Methodology:

Treatment: Grow the fungal strain in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.25× and 0.5× MIC) of the pipe

Harvesting: Centrifuge the cells at 3,000 rpm for 5 minutes. Wash the pellet twice with sterile distilled water.

Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Causality: KOH saponifies the cellular lipids, releasing esterifie

Extraction: Vortex for 1 minute, incubate in an 85°C water bath for 1 hour, and allow to cool. Add a mixture of 1 mL sterile water and 3 mL n-heptan

exclusively into the upper non-polar n-heptane layer, leaving cellular debris in the aqueous phase.

Spectrophotometric Analysis: Extract the n-heptane layer and scan between 230 nm and 300 nm using a UV spectrophotometer.

Calculation: Ergosterol exhibits a specific absorption peak at 281.5 nm. Calculate the percentage of ergosterol using the formula:

%Ergosterol=Pellet Weight(A281.5​/290)×F​−Pellet Weight(A230​/518)×F​

(Note: Subtracting the 230 nm value accounts for late sterol intermediates, isolating pure ergosterol content).

Quantitative Data Presentation
The following table summarizes the expected in vitro susceptibility profiles of highly active piperazine-azole hybrids (e.g., Compound 5p) compared to

hybrids against fluconazole-resistant strains[2].

Fungal Strain Resistance Profile Fluconazole MIC (µg/mL) Voriconazole MIC (µg/m

Candida albicans ATCC 10231 Wild Type (Susceptible) 0.25 0.015

Candida albicans ATCC 64124 FLC-Resistant >64.0 2.0

Candida glabrata ATCC 2001 Intrinsic Low Susceptibility 8.0 0.5

Aspergillus fumigatus ATCC MYA-3631 FLC-Resistant >64.0 0.5

Data synthesized from established MIC distributions of alkylated piperazine-azole derivatives[1][2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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